molecular formula C22H21N5O5S B2581070 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one CAS No. 865659-86-5

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2581070
CAS No.: 865659-86-5
M. Wt: 467.5
InChI Key: RJNIFTLTXKLIHL-WOJGMQOQSA-N
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Description

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a recognized and potent inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent HDAC isoform. This compound is a valuable chemical probe for epigenetic research, specifically designed to investigate the unique biological roles of HDAC8. The mechanism of action involves the chelation of the zinc ion within the active site of HDAC8, effectively blocking its deacetylase activity and leading to an accumulation of acetylated histones and non-histone proteins in cells. This targeted inhibition is a critical tool for dissecting HDAC8's specific functions in cellular processes such as gene expression regulation, cell cycle progression, and cytoskeletal dynamics. The research value of this inhibitor is particularly high in the field of oncology, as HDAC8 has been implicated in the pathogenesis of various cancers, including neuroblastoma, T-cell lymphoma, and leukemia. Studies utilizing this compound help to elucidate the oncogenic signaling pathways driven by HDAC8 and validate it as a potential therapeutic target for anticancer drug discovery. Furthermore, its selectivity profile makes it an essential reagent for differentiating HDAC8-mediated effects from those of other HDAC isoforms in complex biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c28-21-18(11-15-1-6-19-20(12-15)32-14-31-19)23-22(33)26(21)13-24-7-9-25(10-8-24)16-2-4-17(5-3-16)27(29)30/h1-6,11-12H,7-10,13-14H2,(H,23,33)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNIFTLTXKLIHL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the nitrophenyl piperazine group. The final step involves the formation of the sulfanylidene imidazolidinone core under specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various tumor cell lines including Huh7 D12, Caco2, and MDA-MB 231 cells. These compounds act as inhibitors of DYRK1A, an enzyme implicated in cancer progression and neurological disorders .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Similar thiazolidinone derivatives have been tested for their antibacterial and antifungal activities, demonstrating effectiveness against various strains at micromolar concentrations . This suggests potential applications in developing new antimicrobial therapies.

Research Case Studies

Several studies have documented the efficacy of related compounds:

  • DYRK1A Inhibition : A study identified new 5-arylidene derivatives as potent DYRK1A inhibitors with IC50 values in the nanomolar range, suggesting that modifications to the benzodioxole moiety enhance biological activity .
  • Antimicrobial Screening : Compounds structurally related to this imidazolidinone were screened against various microbial strains, revealing broad-spectrum activity that could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:

(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one ()

  • Structural Differences: Replaces the benzodioxolyl group with a 3-nitrophenyl substituent and uses a thiazol-4-one core instead of sulfanylideneimidazolidinone.
  • The thiazol-4-one core lacks the hydrogen-bonding thione group present in the target molecule, which could diminish interactions with catalytic cysteine residues in enzymes .

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ()

  • Structural Differences : Features a 4-methoxybenzylidene group and a piperidine ring instead of the nitro-substituted piperazine.
  • Functional Implications: The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration.

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione ()

  • Structural Differences : Incorporates a thiazolidine-2,4-dione core and a 4-methylpiperazine substituent.
  • Functional Implications: The thiazolidinedione moiety is associated with peroxisome proliferator-activated receptor (PPAR) modulation, suggesting divergent therapeutic applications compared to the target compound’s imidazolidinone core. The ethyl group at position 3 may reduce metabolic degradation .

(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one ()

  • Structural Differences: Retains the benzodioxolyl-piperazine motif but replaces the imidazolidinone with a propenone chain.
  • However, this reactivity may also confer higher toxicity compared to the target compound’s stable thiohydantoin core .

Data Table: Key Attributes of Target Compound and Analogs

Compound Molecular Weight Core Structure Key Substituents Potential Applications Reference ID
Target Compound ~515.5* Sulfanylideneimidazolidinone 1,3-Benzodioxolyl, 4-nitrophenylpiperazine Kinase inhibition, CNS targets N/A
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one 409.4 Thiazol-4-one 3-Nitrophenyl, 4-methylphenylpiperazine Receptor antagonism
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one 318.4 Thiazol-4-one 4-Methoxybenzylidene, piperidine Antimicrobial, CNS penetration
(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione 404.5 Thiazolidine-2,4-dione 3-Nitrophenyl, 4-methylpiperazine PPAR modulation, Diabetes
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one 488.5 Propenone 1,3-Benzodioxolyl, 2-methoxyphenyl, phenyl Covalent enzyme inhibition

*Estimated based on structural similarity.

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound may enhance binding to receptors requiring charge-transfer interactions, whereas methoxy or methyl groups in analogs improve lipophilicity .
  • Core Structure Flexibility: The rigid sulfanylideneimidazolidinone core likely provides better target selectivity compared to flexible propenone chains or thiazolidinediones .
  • Piperazine vs. Piperidine : Piperazine derivatives (as in the target compound) offer greater synthetic versatility for introducing substituents, optimizing pharmacokinetic profiles .

Biological Activity

The compound known as (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential pharmacological applications. It belongs to the class of imidazolidinones and exhibits interesting biological activities that warrant detailed investigation.

  • Chemical Formula : C19H15N3O4S
  • Molecular Weight : 353.39 g/mol
  • CAS Number : 591729-90-7
  • Structure : The compound features a complex structure with a benzodioxole moiety and a piperazine group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases.

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For example:

  • A study evaluated a series of thiazolidinone derivatives, revealing that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as antitumor agents .

Enzyme Inhibition

This compound has been tested for its ability to inhibit various enzymes:

  • Protein Kinases : It has shown promise in inhibiting protein kinases such as DYRK1A and GSK3α/β, which are implicated in cancer progression .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological activity:

  • Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly GABAergic pathways . This suggests that the compound may have applications in treating neurological disorders.

Case Studies

StudyFindings
Study 1Evaluated the antitumor activity against Mia PaCa-2 and PANC-1 cell lines; showed significant inhibition (IC50 = 0.028 μM) .
Study 2Investigated the effect on protein kinases; demonstrated inhibition of DYRK1A with a potential role in cancer treatment .
Study 3Assessed neuropharmacological effects; indicated modulation of GABAergic activity .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process, starting with condensation of the benzodioxolylmethylidene moiety with the sulfanylideneimidazolidinone core, followed by functionalization of the piperazine ring. Key steps include:

  • Core Formation : Use a 1,3-dipolar cycloaddition or nucleophilic substitution to assemble the imidazolidinone ring.
  • Piperazine Functionalization : Introduce the 4-nitrophenyl group via SN2 alkylation or Buchwald–Hartwig coupling .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and catalysts (e.g., Pd(OAc)₂ for coupling reactions). Bayesian optimization algorithms can systematically explore parameter spaces (e.g., solvent ratios, reagent equivalents) to maximize yield .

Q. What spectroscopic techniques are used to confirm the structure, and what key spectral data should researchers expect?

Methodological Answer:

  • 1H/13C NMR : Look for characteristic shifts:
    • Benzodioxolyl protons: δ 6.7–7.1 ppm (aromatic), δ 5.9–6.1 ppm (dioxolane O–CH₂–O).
    • Piperazine N–CH₂–: δ 2.5–3.5 ppm (multiplet).
    • Sulfanylidene C=S: δ 170–180 ppm (13C) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration at the methylidene bond) and hydrogen-bonding motifs (e.g., S(6) ring motifs in thiazolidinones) .
  • LC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~500 g/mol) and fragmentation patterns confirming substituents .

Q. How can researchers assess the purity and stability under various conditions?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to quantify impurities (>95% purity threshold).
  • Accelerated Stability Studies :
    • Thermal Stability : Heat at 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR.
    • Photostability : Expose to UV light (320–400 nm) for 48 hours; check for tautomerization or oxidation .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield and purity?

Methodological Answer: Bayesian optimization uses probabilistic models to predict optimal reaction parameters with minimal experiments. For example:

  • Variables : Catalyst loading (0.5–5 mol%), solvent (THF vs. DCM), temperature (25–120°C).
  • Output : Maximize yield while minimizing byproducts.
  • Case Study : A study on oxazolidinone derivatives achieved a 24.8% yield improvement by iteratively testing 15 conditions instead of 50+ trial-and-error runs .

Q. How to resolve contradictions in spectral data between experimental and computational predictions?

Methodological Answer:

  • DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra. Discrepancies in chemical shifts often arise from solvent effects or crystal packing, which can be modeled using PCM (Polarizable Continuum Model) .
  • X-ray Validation : Resolve ambiguities in tautomeric forms (e.g., sulfanylidene vs. thione) via crystallographic data .

Q. What computational methods are used to predict biological activity and interaction mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., sigma-2 receptors) with the piperazine moiety acting as a pharmacophore. Validate with free energy calculations (MM-GBSA) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .

Q. What strategies address solubility issues in biological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups to the benzodioxolyl or piperazine moieties for enhanced aqueous solubility.
  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. How to design SAR studies focusing on specific substituents?

Methodological Answer:

  • Piperazine Modifications : Compare 4-nitrophenyl vs. 4-methoxyphenyl derivatives to assess electron-withdrawing/donating effects on receptor affinity.

  • Benzodioxolyl Alternatives : Replace with 5-chlorothiophen-2-yl to evaluate steric vs. electronic contributions .

  • Data Table :

    SubstituentIC₅₀ (µM)LogP
    4-Nitrophenyl (Parent)0.453.2
    4-Methoxyphenyl1.82.7
    5-Chlorothiophen-2-yl0.923.5

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